6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol
Overview
Description
6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with piperazine, followed by further functionalization.
Attachment of the Nitro and Trifluoromethyl Groups: These groups are introduced through nitration and trifluoromethylation reactions, respectively, using reagents such as nitric acid and trifluoromethyl iodide.
Final Functionalization: The compound is further functionalized to introduce the amino and sulfanyl groups, often through reduction and thiolation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cell surface receptors, modulating signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the piperazine and pyrimidine moieties.
4-Amino-2-(trifluoromethyl)benzonitrile: Contains the trifluoromethyl group and an amino group but differs in the overall structure.
Uniqueness
6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol is unique due to its combination of functional groups and structural complexity, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-amino-2-[2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O3S/c18-17(19,20)11-1-2-12(13(9-11)26(28)29)25-5-3-24(4-6-25)7-8-30-16-22-14(21)10-15(27)23-16/h1-2,9-10H,3-8H2,(H3,21,22,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJNGRXCQISHFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCSC2=NC(=CC(=O)N2)N)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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